molecular formula C10H11IN4O B11071697 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)ethanone

2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B11071697
M. Wt: 330.13 g/mol
InChI Key: JIOHMCMSBLMGCQ-UHFFFAOYSA-N
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Description

2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom and two pyrazole rings, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-1H-pyrazole and 1H-pyrazole.

    Iodination: The 3,5-dimethyl-1H-pyrazole is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.

    Coupling Reaction: The iodinated pyrazole is then coupled with 1H-pyrazole through a condensation reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may target the iodine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Formation of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)ethanone derivatives with oxidized methyl groups.

    Reduction: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)ethanone.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

    Antimicrobial Activity: Investigation of its antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Polymer Science: Use in the synthesis of novel polymers with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)-1-ethanone: Similar structure with a bromine atom instead of iodine.

    2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)-1-ethanone: Similar structure with a chlorine atom instead of iodine.

    2-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)-1-ethanone: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE may impart unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C10H11IN4O

Molecular Weight

330.13 g/mol

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-pyrazol-1-ylethanone

InChI

InChI=1S/C10H11IN4O/c1-7-10(11)8(2)15(13-7)6-9(16)14-5-3-4-12-14/h3-5H,6H2,1-2H3

InChI Key

JIOHMCMSBLMGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2C=CC=N2)C)I

Origin of Product

United States

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